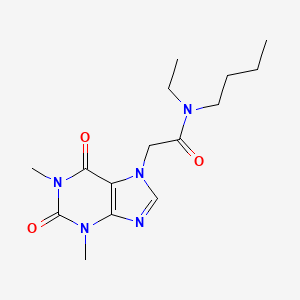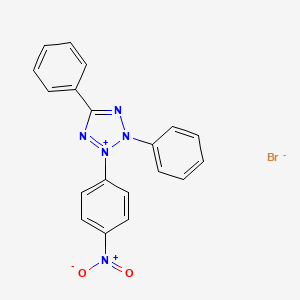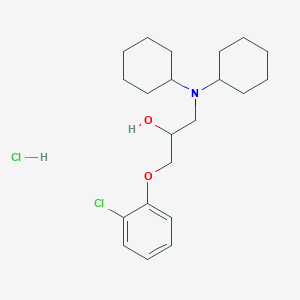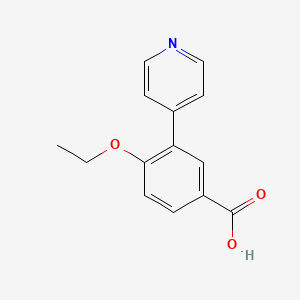![molecular formula C21H23FN4O4 B3978252 4-{5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine](/img/structure/B3978252.png)
4-{5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine
Vue d'ensemble
Description
4-{5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a fluorobenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine typically involves multi-step organic reactions. One common method starts with the acylation of piperazine with 3-fluorobenzoyl chloride to form 4-(3-fluorobenzoyl)piperazine. This intermediate is then reacted with 2-nitroaniline under specific conditions to introduce the nitrophenyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-{5-[4-(3-aminobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Breakdown products include 3-fluorobenzoic acid, piperazine, and morpholine derivatives.
Applications De Recherche Scientifique
4-{5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-{5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorobenzoyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.
Rucaparib: Another PARP inhibitor with a similar structure.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer
Uniqueness
4-{5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine is unique due to its combination of a morpholine ring, a piperazine ring, and a fluorobenzoyl group. This unique structure provides it with distinct pharmacological properties, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
(3-fluorophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O4/c22-17-3-1-2-16(14-17)21(27)25-8-6-23(7-9-25)18-4-5-19(26(28)29)20(15-18)24-10-12-30-13-11-24/h1-5,14-15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZBPVVTWGBQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-methoxy-3-{[(2-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3978178.png)
![1-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B3978182.png)

![4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3978201.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3978208.png)


![N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B3978220.png)
![3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3978226.png)
![1-(3-{4-[(allylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B3978235.png)

![N~2~-(4-ethoxyphenyl)-N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3978258.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrophenyl)thio]acetamide](/img/structure/B3978273.png)
